4-Chloro-3-(3-fluorophenyl)pyridin-2-amine
Description
4-Chloro-3-(3-fluorophenyl)pyridin-2-amine is a pyridine derivative characterized by a 2-aminopyridine core substituted with a chlorine atom at position 4 and a 3-fluorophenyl group at position 2. The fluorine atom on the phenyl ring enhances lipophilicity and metabolic stability, while the chlorine atom may influence electronic properties and binding interactions with biological targets .
Properties
Molecular Formula |
C11H8ClFN2 |
|---|---|
Molecular Weight |
222.64 g/mol |
IUPAC Name |
4-chloro-3-(3-fluorophenyl)pyridin-2-amine |
InChI |
InChI=1S/C11H8ClFN2/c12-9-4-5-15-11(14)10(9)7-2-1-3-8(13)6-7/h1-6H,(H2,14,15) |
InChI Key |
HFYLRXJXXOACIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=C(C=CN=C2N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(3-fluorophenyl)pyridin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-fluoroaniline and 4-chloropyridine.
Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to couple the 3-fluoroaniline with 4-chloropyridine.
Purification: The product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 4-Chloro-3-(3-fluorophenyl)pyridin-2-amine follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(3-fluorophenyl)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Coupling Reactions: It can participate in further coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, ethanol, or dimethylformamide (DMF).
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
N-Oxides: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Scientific Research Applications
Anticancer Properties
One of the most notable applications of 4-Chloro-3-(3-fluorophenyl)pyridin-2-amine is in the development of anticancer agents. It serves as a key intermediate in the synthesis of several anticancer drugs, including those targeting specific kinases involved in tumor growth and angiogenesis. For instance, derivatives of this compound have shown promise in inhibiting serine/threonine kinases and receptor tyrosine kinases, which are crucial for cancer cell proliferation .
Anti-inflammatory Effects
Research has indicated that compounds related to 4-Chloro-3-(3-fluorophenyl)pyridin-2-amine exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. In vitro studies have demonstrated that certain derivatives can effectively reduce COX-1 and COX-2 activity, leading to decreased production of pro-inflammatory mediators such as prostaglandin E2 (PGE2) .
Coupling Reactions
4-Chloro-3-(3-fluorophenyl)pyridin-2-amine is frequently utilized in various coupling reactions, such as Suzuki-Miyaura coupling, which allows for the formation of biaryl compounds. This reaction is essential for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals.
Nucleophilic Substitution
The compound can also participate in nucleophilic substitution reactions due to the presence of its halogenated aromatic ring. This property is advantageous for modifying the compound to enhance its biological activity or to create new derivatives with desired properties.
Development of Anticancer Agents
In a study focusing on the synthesis of novel kinase inhibitors, researchers synthesized a series of pyridine derivatives, including those based on 4-Chloro-3-(3-fluorophenyl)pyridin-2-amine. These compounds were evaluated for their ability to inhibit tumor growth in various cancer models. The results indicated that specific derivatives exhibited significant antitumor activity through targeted inhibition of key signaling pathways involved in cancer progression .
| Compound | Target Kinase | IC50 (µM) | Effectiveness |
|---|---|---|---|
| Compound A | RAF kinase | 0.5 | High |
| Compound B | VEGFR-2 | 0.8 | Moderate |
| Compound C | PDGFR-beta | 1.2 | Low |
Anti-inflammatory Research
Another study investigated the anti-inflammatory potential of several derivatives of 4-Chloro-3-(3-fluorophenyl)pyridin-2-amine through COX inhibition assays. The findings revealed that certain compounds significantly suppressed COX enzyme activity, suggesting their potential as therapeutic agents for inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-Chloro-3-(3-fluorophenyl)pyridin-2-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 4-Chloro-3-(3-fluorophenyl)pyridin-2-amine can be elucidated by comparing it to analogs with variations in substituents, core heterocycles, or pharmacological profiles. Below is a detailed analysis:
Structural Analogues
2.1.1 Pyridine Derivatives with Fluorophenyl Substitutions
- 3-Chloro-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-2-amine (C₁₃H₁₀ClF₃N₂): Structural Difference: Replaces the 3-fluorophenyl group with a 3-(trifluoromethyl)phenyl group. Molecular Weight: 286.68 g/mol vs. ~237.65 g/mol (estimated for 4-Chloro-3-(3-fluorophenyl)pyridin-2-amine).
- 6-{[(3R,4R)-4-(2-{[2-(3-fluorophenyl)ethyl]amino}ethoxy)pyrrolidin-3-yl]methyl}pyridin-2-amine (C₂₀H₂₇FN₄O): Structural Difference: Incorporates a pyrrolidine-ethoxy-phenethylamine side chain.
2.1.2 Pyrimidine and Oxadiazole Analogues
4-(4-Chlorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine (C₁₁H₇ClF₃N₃):
- N-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine: Structural Difference: Oxadiazole ring replaces the pyridine’s chlorine and fluorophenyl groups. Pharmacological Relevance: Demonstrated selective anticancer activity against HOP-92 (non-small cell lung cancer) at 10 µM .
Pharmacological and Physicochemical Comparisons
Key Research Findings
Substituent Effects :
Biological Activity :
- Oxadiazole analogs showed moderate anticancer activity (GI₅₀ ~10 µM), suggesting that 4-Chloro-3-(3-fluorophenyl)pyridin-2-amine could be optimized for similar efficacy .
- Pyridine derivatives with extended side chains (e.g., pyrrolidine-ethoxy groups) demonstrated improved pharmacokinetic profiles in preclinical models .
Biological Activity
4-Chloro-3-(3-fluorophenyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
4-Chloro-3-(3-fluorophenyl)pyridin-2-amine features a pyridine ring substituted with a chloro group and a 3-fluorophenyl moiety. The presence of halogen substituents enhances its electronic properties, which can influence its reactivity and biological activity. The compound's structural characteristics make it a candidate for various pharmacological applications, including enzyme inhibition and anticancer therapies.
The biological activity of 4-Chloro-3-(3-fluorophenyl)pyridin-2-amine is primarily attributed to its interaction with specific molecular targets. Research indicates that it may inhibit enzymes involved in critical cellular processes such as DNA replication and protein synthesis, which are essential for microbial growth and cancer cell proliferation.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. For instance, it has been shown to exhibit significant inhibitory effects on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for different cancer types indicate its potency:
The mechanism involves the compound's ability to induce apoptosis in cancer cells, potentially through the activation of caspase pathways .
Antimicrobial Activity
In addition to its anticancer properties, 4-Chloro-3-(3-fluorophenyl)pyridin-2-amine has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, it has been effective against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating effective bacterial growth inhibition:
Structure-Activity Relationships (SAR)
The biological activity of 4-Chloro-3-(3-fluorophenyl)pyridin-2-amine is influenced by its structural features. SAR studies suggest that modifications to the pyridine ring or substituent positions can enhance or diminish its efficacy:
- Halogen Substitution : The presence of fluorine and chlorine atoms increases lipophilicity and binding affinity to biological targets.
- Pyridine Ring Modifications : Alterations in the pyridine structure can affect metabolic stability and solubility, impacting overall bioactivity.
Study on Anticancer Efficacy
A notable study involved the administration of 4-Chloro-3-(3-fluorophenyl)pyridin-2-amine in a mouse model bearing HCT116 tumors. The compound demonstrated significant tumor growth inhibition at doses of 30 mg/kg and above, with a corresponding reduction in phosphorylated ribosomal S6 kinase (pRSK), indicating effective target engagement .
Antimicrobial Testing
In another case study focusing on antimicrobial efficacy, the compound was tested against various pathogens in vitro. Results showed that it effectively inhibited bacterial growth, supporting its potential use as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
